molecular formula C10H18N2O2 B12603731 N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide CAS No. 646516-82-7

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide

Katalognummer: B12603731
CAS-Nummer: 646516-82-7
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: IJVWBOYBJTTXMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butylamino group attached to a 3-oxobut-1-en-1-yl moiety, which is further connected to an acetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable precursor, such as a 3-oxobut-1-en-1-yl derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
  • N-tert-butyl amides

Uniqueness

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

646516-82-7

Molekularformel

C10H18N2O2

Molekulargewicht

198.26 g/mol

IUPAC-Name

N-[1-(tert-butylamino)-3-oxobut-1-enyl]acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)6-9(11-8(2)14)12-10(3,4)5/h6,12H,1-5H3,(H,11,14)

InChI-Schlüssel

IJVWBOYBJTTXMG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C(NC(=O)C)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.